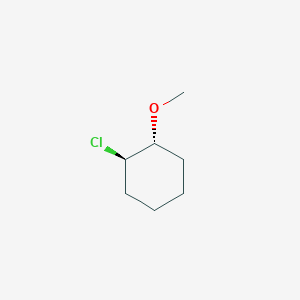
(1R,2R)-1-Chloro-2-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Chloro-2-methoxycyclohexane is a chiral organic compound with the molecular formula C7H13ClO It is a cyclohexane derivative where a chlorine atom and a methoxy group are attached to the first and second carbon atoms, respectively, in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Chloro-2-methoxycyclohexane typically involves the stereoselective chlorination of 2-methoxycyclohexanol. One common method is the reaction of 2-methoxycyclohexanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Chloro-2-methoxycyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxycyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include 2-methoxycyclohexanol, 2-methoxycyclohexylamine, or 2-methoxycyclohexylthiol.
Oxidation: Products include 2-methoxycyclohexanone or 2-methoxycyclohexanal.
Reduction: The major product is 2-methoxycyclohexane.
Scientific Research Applications
(1R,2R)-1-Chloro-2-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Chloro-2-methoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Chloro-2-methoxycyclohexane: The enantiomer of (1R,2R)-1-Chloro-2-methoxycyclohexane with opposite stereochemistry.
2-Chlorocyclohexanol: A similar compound where the methoxy group is replaced by a hydroxyl group.
1-Chloro-2-hydroxycyclohexane: A compound with a hydroxyl group instead of a methoxy group at the second carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.
Properties
CAS No. |
18424-56-1 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13ClO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
IQROCIJKTDOQDL-RNFRBKRXSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1Cl |
Canonical SMILES |
COC1CCCCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















